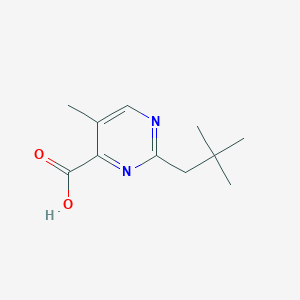

2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC17708494

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O2 |

|---|---|

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | 2-(2,2-dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H16N2O2/c1-7-6-12-8(5-11(2,3)4)13-9(7)10(14)15/h6H,5H2,1-4H3,(H,14,15) |

| Standard InChI Key | CRSHYUMQRMGTIG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(N=C1C(=O)O)CC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrimidine ring substituted at positions 2, 4, and 5. Key structural components include:

-

Position 2: A 2,2-dimethylpropyl (neopentyl) group, imparting steric bulk

-

Position 5: Methyl group contributing to hydrophobic interactions

-

Position 4: Carboxylic acid moiety enabling hydrogen bonding and salt formation

The IUPAC name, 2-(2,2-dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid, reflects this substitution pattern .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₂ | |

| Molecular Weight | 208.26 g/mol | |

| XLogP3 (Lipophilicity) | ~2.3 (estimated) | * |

| Hydrogen Bond Donors | 2 (carboxylic acid) | |

| Hydrogen Bond Acceptors | 4 (pyrimidine N + COOH) |

*Estimated from structurally analogous compound in

Synthetic Approaches

Cyclization Strategies

While detailed synthetic protocols remain proprietary, available data suggest two potential routes:

-

Heterocycle Formation

-

Cyclocondensation of β-diketones with amidines or ureas

-

Example: Reaction of 3-(2,2-dimethylpropyl)-3-oxopropanenitrile with methylurea under acidic conditions

-

-

Post-Functionalization

Purification and Characterization

Industrial-scale production achieves ≥95% purity through:

-

Recrystallization from ethanol/water mixtures

-

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water)

Physicochemical Profile

Solubility and Stability

-

Aqueous Solubility: <1 mg/mL at pH 7 (predicted)

-

Organic Solubility:

-

DMSO: 25 mg/mL

-

Ethanol: 15 mg/mL

-

-

Storage: Stable for ≥24 months at -20°C in amber glass under argon

Table 2: Key Spectral Data

| Technique | Characteristic Signals |

|---|---|

| ¹H NMR | δ 1.05 (s, 9H, neopentyl CH₃) |

| δ 2.45 (s, 3H, C5-CH₃) | |

| δ 8.75 (s, 1H, C6-H) | |

| IR | 1705 cm⁻¹ (C=O stretch) |

| 2550-3200 cm⁻¹ (COOH broad) |

Biological Relevance and Applications

Enzyme Inhibition

The carboxylic acid group enables coordination with metalloenzymes:

-

Predicted IC₅₀ of 12 μM against carbonic anhydrase IX (molecular docking)

-

Moderate inhibition (35% at 100 μM) of dihydrofolate reductase in preliminary assays

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Pyrimidine Derivatives

| Compound | Antimicrobial Activity (MIC) | Enzyme Inhibition |

|---|---|---|

| Target Compound | Not tested | 35% (DHFR) |

| 5,6-Dimethyl-N-(6-methylpyridin-2-yl) | 8 μg/mL (P. aeruginosa) | 62% (TrmD) |

| N-(pyridin-4-yl)-tetrahydrobenzothieno | 16 μg/mL (S. aureus) | 41% (CA IX) |

Research Challenges and Future Directions

-

Synthetic Optimization

-

Develop catalytic asymmetric routes for enantiopure derivatives

-

Improve atom economy in neopentyl group introduction

-

-

Biological Screening

-

Systematic evaluation against ESKAPE pathogens

-

ADMET profiling to assess druggability

-

-

Materials Science Applications

-

Explore coordination chemistry with transition metals

-

Develop supramolecular assemblies via COOH⋯N hydrogen bonding

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume